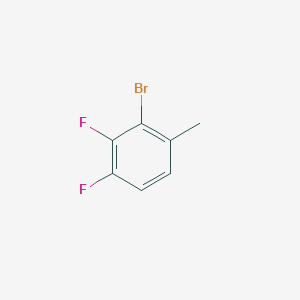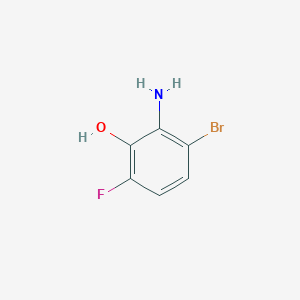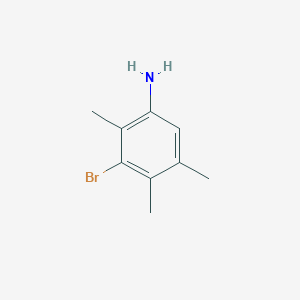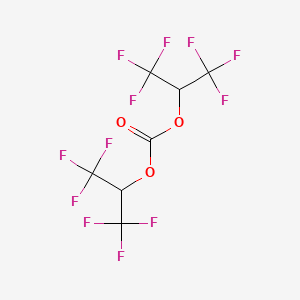
Bis(hexafluoroisopropyl) carbonate
Übersicht
Beschreibung
Bis(hexafluoroisopropyl) carbonate is an organofluorine compound with the molecular formula C7H2F12O3 and a molecular weight of 362.07 g/mol . It is composed of two isopropyl groups and two hexafluoroisopropyl groups. This compound is known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Bis(hexafluoroisopropyl) carbonate has a wide range of applications in scientific research:
Non-Isocyanate Polyurethane Synthesis: It plays a crucial role in the synthesis of non-isocyanate polyurethanes (NIPUs), providing a safer and more environmentally friendly alternative to conventional polyurethanes.
Biomedical Applications: Derivatives of this compound are used in designing biodegradable polymers with high drug loading capacities and excellent biocompatibility, making them suitable for drug and nucleic acid delivery.
Advanced Materials: It is utilized in the development of advanced materials for rechargeable batteries, enhancing the stability and performance of electrode-electrolyte interfaces.
Safety and Hazards
The safety data sheet for a related compound, hexafluoroisopropanol, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child . It is recommended to use personal protective equipment when handling this compound .
Zukünftige Richtungen
In terms of future directions, hexafluoroisopropyl carbamates, which are related to Bis(hexafluoroisopropyl) carbonate, have been synthesized and evaluated for inhibition of the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . This suggests potential future applications in the field of biochemistry .
Wirkmechanismus
Target of Action
Bis(hexafluoroisopropyl) carbonate primarily targets the endocannabinoid degrading enzymes, specifically fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the endocannabinoid system, which is widely distributed throughout the organism and consists of endocannabinoid receptors, their natural ligands (the endocannabinoids), and the enzymes responsible for endocannabinoid degradation .
Mode of Action
The compound interacts with its targets (FAAH and MAGL) by inhibiting their activity . The strength of the inhibitory effect is mainly due to the reactive hexafluoroisopropyl carbamate group . The synthesized derivatives of this compound with different spacers between the heteroaryl and the carbamate moiety were found to inhibit both enzymes . Some compounds were found to be selective MAGL inhibitors, while others resulted in dual inhibition of FAAH/MAGL .
Biochemical Pathways
The inhibition of FAAH and MAGL enzymes by this compound affects the endocannabinoid system . This system involves the production of endocannabinoids from phospholipids on demand, which mediate diverse pharmacological effects . By inhibiting the degradation of endocannabinoids, the compound potentially enhances the effects mediated by these endocannabinoids.
Pharmacokinetics
Selected derivatives of the compound were tested for hydrolytic stability in aqueous solution, liver homogenate, and blood plasma, as well as for aqueous solubility and cell permeability . Some compounds showed properties such as water solubility and cell permeability that surpassed those of the known selective MAGL inhibitor ABX-1431 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of FAAH and MAGL enzymes, leading to an increase in the levels of endocannabinoids . This could potentially enhance the pharmacological effects mediated by these endocannabinoids.
Action Environment
The compound’s hydrolytic stability in different environments (aqueous solution, liver homogenate, and blood plasma) was tested , suggesting that these factors could potentially influence its action and stability.
Biochemische Analyse
Biochemical Properties
Bis(hexafluoroisopropyl) carbonate has been found to interact with enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These interactions are crucial in the endocannabinoid system, which is widely distributed throughout the organism .
Cellular Effects
The compound’s effects on cells are primarily related to its interactions with FAAH and MAGL . By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reactive hexafluoroisopropyl carbamate group . This group is mainly responsible for the strength of the inhibitory effect of the compounds . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and certain long-term effects on cellular function . Some compounds showed a slightly higher MAGL inhibitory effect than the known selective MAGL inhibitor ABX-1431 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(hexafluoroisopropyl) carbonate can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with sodium hydride in diethyl ether at temperatures ranging from 0 to 20°C . The reaction mixture is then treated with bis(trichloromethyl) carbonate in diethyl ether under similar temperature conditions . This method yields this compound with a high degree of purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(hexafluoroisopropyl) carbonate undergoes various chemical reactions, including substitution and addition reactions. It is particularly reactive with nucleophiles due to the presence of electron-withdrawing fluorine atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, which react in the presence of cesium carbonate in dimethylformamide (DMF) to form carbamate derivatives . The reaction conditions typically involve moderate temperatures and controlled reaction times to ensure complete conversion .
Major Products Formed
The major products formed from reactions involving this compound are often carbamate derivatives, which have applications in various fields, including pharmaceuticals and materials science .
Vergleich Mit ähnlichen Verbindungen
Bis(hexafluoroisopropyl) carbonate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. Similar compounds include:
Bis(2,2,2-trifluoroethyl) carbonate: Used as a flame retardant additive in lithium-ion batteries.
Hexafluoroisopropyl carbamates: These compounds also exhibit enzyme inhibitory properties and are used in similar biochemical applications.
Eigenschaften
IUPAC Name |
bis(1,1,1,3,3,3-hexafluoropropan-2-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O3/c8-4(9,10)1(5(11,12)13)21-3(20)22-2(6(14,15)16)7(17,18)19/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYIKXVPERYUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)OC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


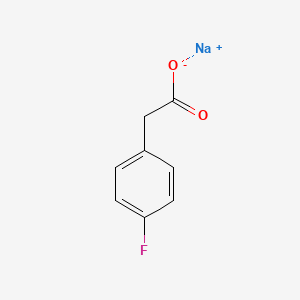
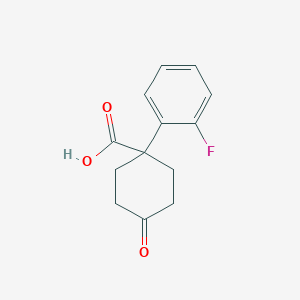

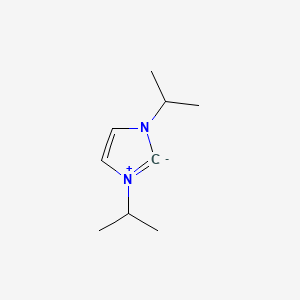
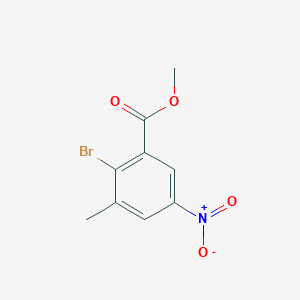
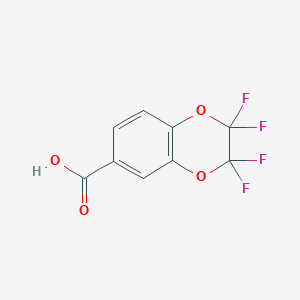
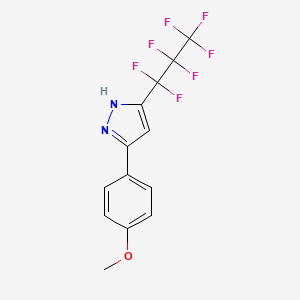

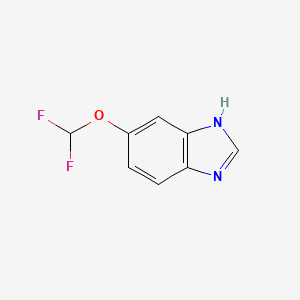
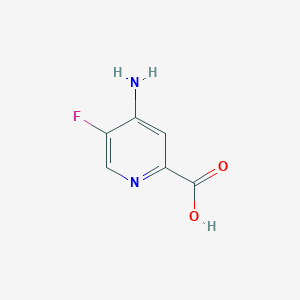
![3-[(S)-amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3040266.png)
